molecular formula C17H27NO5 B6276746 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2763780-55-6

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B6276746
CAS RN: 2763780-55-6
M. Wt: 325.4
InChI Key:
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Description

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.4. The purity is usually 95.
BenchChem offers high-quality 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid' involves the protection of the piperidine nitrogen, followed by the formation of the oxabicyclohexane ring system and the introduction of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the piperidine nitrogen, which is later removed to reveal the free amine. The oxabicyclohexane ring system is formed through a cyclization reaction, and the carboxylic acid group is introduced through a carboxylation reaction.", "Starting Materials": [ "4-piperidone", "tert-butyl 4-aminopiperidine-1-carboxylate", "methyl 2-bromoacetate", "sodium hydride", "carbon dioxide", "diethyl ether", "methanol", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of piperidine nitrogen with Boc group using Boc2O and DMAP in dichloromethane solvent", "Step 2: Reaction of protected piperidine with methyl 2-bromoacetate in the presence of sodium hydride in diethyl ether solvent to form tert-butyl 4-aminopiperidine-1-carboxylate", "Step 3: Cyclization of tert-butyl 4-aminopiperidine-1-carboxylate with 4-piperidone in methanol solvent to form 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexan-4-one", "Step 4: Hydrolysis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexan-4-one with hydrochloric acid in water to remove the Boc protecting group and form 3-{1-[(amino)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexan-4-one", "Step 5: Carboxylation of 3-{1-[(amino)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexan-4-one with carbon dioxide in the presence of sodium hydroxide in methanol solvent to form the final product, 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid" ] }

CAS RN

2763780-55-6

Product Name

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Molecular Formula

C17H27NO5

Molecular Weight

325.4

Purity

95

Origin of Product

United States

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